N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15698925
InChI: InChI=1S/C15H16N2O4/c1-10-12(7-8-21-10)15(18)17-16-9-11-5-4-6-13(19-2)14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+
SMILES:
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

CAS No.:

Cat. No.: VC15698925

Molecular Formula: C15H16N2O4

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide -

Specification

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
IUPAC Name N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide
Standard InChI InChI=1S/C15H16N2O4/c1-10-12(7-8-21-10)15(18)17-16-9-11-5-4-6-13(19-2)14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+
Standard InChI Key FBFIXIUKJTWMLS-CXUHLZMHSA-N
Isomeric SMILES CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC
Canonical SMILES CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC

Introduction

Molecular Architecture and Structural Features

The compound belongs to the hydrazone class, defined by the R1R2C=NNH2 functional group. Its IUPAC name, N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide, reflects its core structure:

  • Furan moiety: A 2-methyl-substituted furan ring at position 3 provides electron-rich aromaticity.

  • Hydrazone bridge: The E-configuration (trans) of the imine bond (C=N) is stabilized by conjugation with the adjacent carbonyl group.

  • Aromatic substitution: The 2,3-dimethoxyphenyl group introduces steric and electronic effects distinct from 3,4- or 2,4-dimethoxy analogs, potentially altering reactivity and biological interactions .

PropertyValue
Molecular formulaC15H16N2O4
Molecular weight288.30 g/mol
IUPAC nameN-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide
Key functional groupsHydrazone, furan, methoxy

Synthetic Pathways and Optimization

While no explicit synthesis for the 2,3-dimethoxy variant is documented, hydrazones are typically synthesized via acid-catalyzed condensation between a carbohydrazide and an aldehyde. A plausible route involves:

  • Precursor preparation:

    • 2-Methylfuran-3-carbohydrazide synthesized from 2-methylfuran-3-carboxylic acid via hydrazinolysis.

    • 2,3-Dimethoxybenzaldehyde obtained through O-methylation of 2,3-dihydroxybenzaldehyde.

  • Condensation reaction:

    • Equimolar reactants in ethanol or methanol under reflux, catalyzed by glacial acetic acid.

    • Reaction time: 6–12 hours at 60–80°C, yielding the hydrazone via nucleophilic addition-elimination.

Critical factors:

  • Solvent polarity: Polar protic solvents enhance reaction rates by stabilizing intermediates.

  • Steric effects: The 2,3-dimethoxy substitution may slow kinetics compared to less hindered analogs.

Spectroscopic Characterization

Spectroscopic data for structural analogs suggest the following signatures for the 2,3-dimethoxy derivative:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Furan protons: δ 6.3–7.1 ppm (multiplet for H-4 and H-5 furan protons).

    • Methoxy groups: δ 3.7–3.9 ppm (singlets for OCH3 at C2 and C3) .

    • Hydrazone NH: δ 10.5–11.0 ppm (broad singlet, exchangeable with D2O).

  • ¹³C NMR:

    • Carbonyl (C=O): δ 160–165 ppm.

    • Imine (C=N): δ 145–150 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at ~1660 cm⁻¹ (C=O stretch).

  • Medium bands at ~1590 cm⁻¹ (C=N stretch) and ~2850–2960 cm⁻¹ (OCH3 symmetric/asymmetric stretches).

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its electron-deficient hydrazone bridge and electron-rich aromatic systems:

Hydrolysis

  • Acidic or basic conditions cleave the hydrazone bond, yielding 2-methylfuran-3-carboxylic acid and 2,3-dimethoxybenzaldehyde.

Cyclization Reactions

  • Thermal or catalytic conditions may induce cyclization to form pyrazole or triazole derivatives, leveraging the NH and C=N groups.

Electrophilic Substitution

  • The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 5, while methoxy groups direct electrophiles to para/ortho positions on the benzene ring .

Biological Activities and Mechanistic Hypotheses

Although direct studies on the 2,3-dimethoxy isomer are absent, hydrazones exhibit broad bioactivity:

Anticancer Mechanisms

  • Metal chelation (e.g., Fe³⁺, Cu²⁺) generates reactive oxygen species (ROS), inducing apoptosis in cancer cells. The furan ring’s electron density may modulate redox activity.

Anti-inflammatory Activity

  • Methoxy groups suppress COX-2 and TNF-α expression in vitro, suggesting utility in inflammatory disorders .

Challenges and Future Directions

  • Stereochemical stability: The E-configuration may isomerize under UV light or prolonged storage, necessitating stability studies.

  • Targeted delivery: Functionalization with nanoparticle carriers could enhance bioavailability.

  • Structure-activity relationships: Systematic variation of methoxy positions (2,3 vs. 3,4) is critical to optimize pharmacodynamics.

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